(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium
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Overview
Description
(S,R,R,R)-nebivolol(1+) is an organic cation obtained by protonation of the secondary amino function of (S,R,R,R)-nebivolol. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (S,R,R,R)-nebivolol. It is an enantiomer of a (R,S,S,S)-nebivolol(1+).
Scientific Research Applications
Antimicrobial Activities
A study by Mannam et al. (2020) explored the synthesis of novel urea/thiourea derivatives of (2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl] and evaluated their antimicrobial activities. These compounds showed moderate to excellent activities against bacterial and fungal strains, with certain derivatives identified as promising lead compounds due to their comparable activities with reference standards (Mannam et al., 2020).
Synthesis Methods and Potential Applications
Yu et al. (2005) focused on the convenient synthesis of certain precursors to (2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl], highlighting its potential in developing pharmacologically diverse compounds (Yu et al., 2005).
Key Intermediate in Drug Synthesis
Chen Xin-zhi (2007) described the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate in the production of Nebivolol, an antihypertensive agent. This synthesis involved several steps with an overall yield of 27%, highlighting its importance in pharmaceutical manufacturing (Chen Xin-zhi, 2007).
Structure and Pharmaceutical Relevance
Tuchalski et al. (2007) obtained the hydrochloride salt of chiral l-nebivolol, a derivative of (2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl], through chiral liquid chromatography, highlighting its structural features and relevance in pharmaceutical contexts (Tuchalski et al., 2007).
Enzymatic Production and Resolution
Wei Dongzhi (2008) discussed the enzymatic production of fidarestat, an aldose reductase inhibitor, using (2S)-6-fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid as a key intermediate. This research provides a feasible approach for the enzymatic production of significant pharmaceuticals (Wei Dongzhi, 2008).
properties
Product Name |
(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium |
---|---|
Molecular Formula |
C22H26F2NO4+ |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]azanium |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/p+1/t17-,18-,21-,22+/m1/s1 |
InChI Key |
KOHIRBRYDXPAMZ-YHBROIRLSA-O |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](C[NH2+]C[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(C[NH2+]CC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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